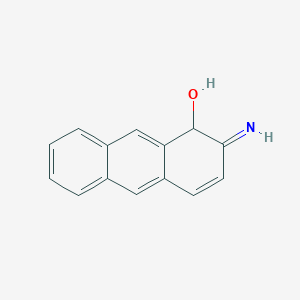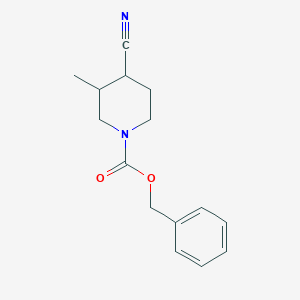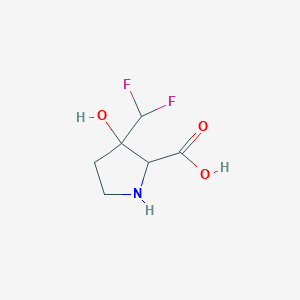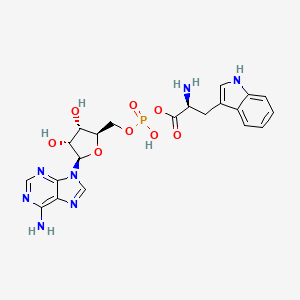
Tryptophanyl-5'AMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These are ribonucleoside derivatives containing an adenosine moiety, where the phosphate group is acylated . Tryptophanyl-5’AMP is involved in the aminoacylation reaction catalyzed by tryptophanyl-tRNA synthetase, which plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA .
Vorbereitungsmethoden
The preparation of Tryptophanyl-5’AMP involves the enzymatic reaction catalyzed by tryptophanyl-tRNA synthetase. This enzyme activates tryptophan by forming tryptophanyl-AMP, which is then attached to tRNA to form tryptophanyl-tRNA . High-resolution experimental phases for tryptophanyl-tRNA synthetase complexed with tryptophanyl-5’AMP have been studied to understand the structural basis of this reaction .
Analyse Chemischer Reaktionen
Tryptophanyl-5’AMP undergoes various chemical reactions, including:
Aminoacylation Reaction: This is the primary reaction where tryptophanyl-5’AMP is formed by the activation of tryptophan by ATP and its subsequent attachment to tRNA.
Hydrolysis: Tryptophanyl-5’AMP can be hydrolyzed to release tryptophan and AMP.
Common reagents and conditions used in these reactions include ATP, tryptophan, and tRNA, with the reaction typically occurring in the presence of tryptophanyl-tRNA synthetase . The major products formed from these reactions are tryptophanyl-tRNA and AMP .
Wissenschaftliche Forschungsanwendungen
Tryptophanyl-5’AMP has several scientific research applications:
Wirkmechanismus
Tryptophanyl-5’AMP exerts its effects through the aminoacylation reaction catalyzed by tryptophanyl-tRNA synthetase. The enzyme activates tryptophan by forming tryptophanyl-AMP, which is then attached to tRNA to form tryptophanyl-tRNA . This process ensures the accurate translation of the genetic code for tryptophan during protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Tryptophanyl-5’AMP is similar to other aminoacyl-AMP compounds, such as tyrosyl-5’AMP. Both compounds are involved in the aminoacylation reaction catalyzed by their respective tRNA synthetases . tryptophanyl-5’AMP is unique in its specific recognition of tryptophan, facilitated by conserved structural elements in tryptophanyl-tRNA synthetase . Similar compounds include:
Tyrosyl-5’AMP: Involved in the aminoacylation of tyrosine.
Phenylalanyl-5’AMP: Involved in the aminoacylation of phenylalanine.
Eigenschaften
Molekularformel |
C21H24N7O8P |
|---|---|
Molekulargewicht |
533.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C21H24N7O8P/c22-12(5-10-6-24-13-4-2-1-3-11(10)13)21(31)36-37(32,33)34-7-14-16(29)17(30)20(35-14)28-9-27-15-18(23)25-8-26-19(15)28/h1-4,6,8-9,12,14,16-17,20,24,29-30H,5,7,22H2,(H,32,33)(H2,23,25,26)/t12-,14+,16+,17+,20+/m0/s1 |
InChI-Schlüssel |
IFQVDHDRFCKAAW-SQIXAUHQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


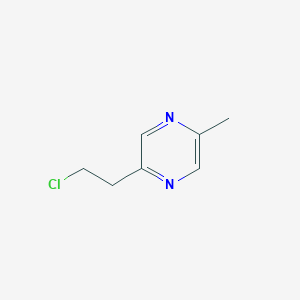
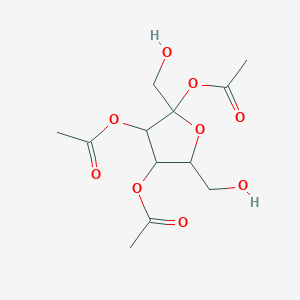
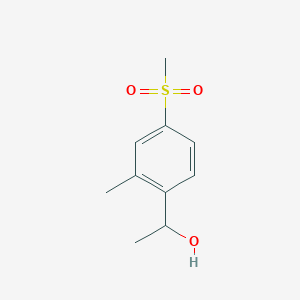
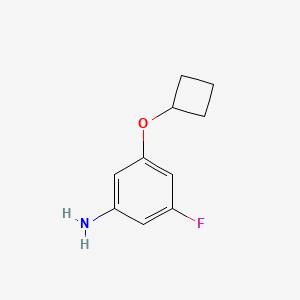
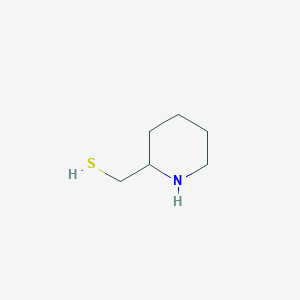
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13325800.png)
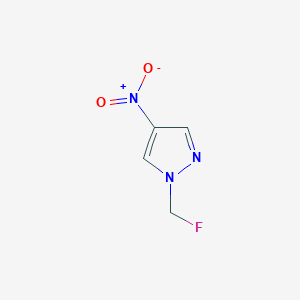
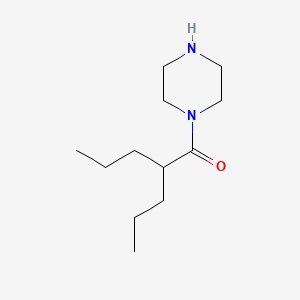
![Benzyl 3-(5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13325823.png)
![5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325826.png)

